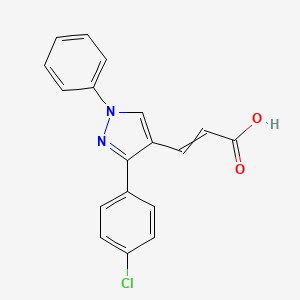
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol
Overview
Description
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol is a fluorinated phenol derivative with a pyridine ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and pyridine moieties. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol, often relies on scalable synthetic routes that ensure high yields and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or pyridines.
Scientific Research Applications
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyridine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: A simpler fluorinated phenol with similar chemical properties.
2-Fluoropyridine: A fluorinated pyridine with applications in organic synthesis.
4-Fluoropyridine: Another fluorinated pyridine with distinct reactivity and applications.
Uniqueness
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol is unique due to the combination of a fluorinated phenol and a heptyl-substituted pyridine ring. This structure imparts specific chemical and biological properties that are not observed in simpler fluorinated phenols or pyridines .
Properties
Molecular Formula |
C18H22FNO |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-fluoro-4-(5-heptylpyridin-2-yl)phenol |
InChI |
InChI=1S/C18H22FNO/c1-2-3-4-5-6-7-14-8-10-17(20-13-14)15-9-11-18(21)16(19)12-15/h8-13,21H,2-7H2,1H3 |
InChI Key |
XQQMUFHFCIZKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-indeno[5,6-d][1,3]dioxole](/img/structure/B8723430.png)












